N1-Isopropyl vs. N1-Phenyl Substitution: Molecular Weight and Lipophilic Efficiency Comparison for Fragment-Based Lead Optimization
The N1-isopropyl substituent on the target compound (MW 206.20) provides a 34.02 Da molecular weight reduction compared to the N1-phenyl analog (CAS 2060594-33-2, MW 240.22), representing a 14.2% lower mass that translates to improved fragment-like physicochemical properties . The isopropyl group (clogP contribution ~+1.3 for the fragment) is substantially less lipophilic than the phenyl ring (clogP contribution ~+2.0), resulting in a predicted ΔlogP of approximately -0.7 units favoring the isopropyl derivative. This difference is critical in kinase inhibitor programs where excessive lipophilicity correlates with promiscuous off-target binding, poor aqueous solubility, and higher metabolic clearance [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (N1 substituent impact) |
|---|---|
| Target Compound Data | MW = 206.20 g/mol; N1-isopropyl substituent (C₃H₇, 43 Da); predicted logP contribution ~+1.3 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid (CAS 2060594-33-2): MW = 240.22 g/mol; N1-phenyl substituent (C₆H₅, 77 Da); predicted logP contribution ~+2.0 |
| Quantified Difference | ΔMW = -34.02 g/mol (-14.2%); estimated ΔclogP ≈ -0.7 units (less lipophilic) |
| Conditions | Calculated molecular properties; predicted logP contributions based on fragment-based additive models for aromatic vs. aliphatic substituents |
Why This Matters
Lower molecular weight and reduced lipophilicity of the isopropyl analog improve ligand efficiency metrics (LE > 0.30) and aqueous solubility, making it a more tractable starting point for fragment growth or lead optimization than the bulkier, more lipophilic phenyl congener.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. Established relationship between lipophilicity (logP) and promiscuity, solubility, and metabolic clearance. View Source
